molecular formula C12H14N2OS2 B2818738 N-(6-(methylthio)benzo[d]thiazol-2-yl)isobutyramide CAS No. 922676-16-2

N-(6-(methylthio)benzo[d]thiazol-2-yl)isobutyramide

Cat. No.: B2818738
CAS No.: 922676-16-2
M. Wt: 266.38
InChI Key: VDWLHFDLGWIETQ-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized and evaluated for their anti-inflammatory properties . These compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Synthesis Analysis

The synthesis of these compounds involved treating the intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of these compounds was analyzed based on IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include coupling reactions and treatment with various reagents .


Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Anticancer Applications

One significant application of related compounds is in the development of anticancer agents. For example, the synthesis of new benzimidazole–thiazole derivatives has shown promising anticancer activity against cancerous cell lines like HepG2 and PC12, indicating the potential of these compounds in cancer treatment (Nofal et al., 2014). Furthermore, isoxazole derivatives of benzo[d]thiazol-2-amine compounds have demonstrated significant anti-cancer activity, particularly by inducing G2/M cell cycle arrest and activating p53 to regulate apoptosis (Kumbhare et al., 2014).

Antimicrobial Activity

Compounds derived from benzo[d]thiazol-2-yl moieties have also been investigated for their antimicrobial properties. Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide derivatives containing quinoline linkage showed potent antibacterial activity against various Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds as antibacterial agents (Bhoi et al., 2015).

Drug Discovery and Development

The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has been explored as new building blocks in drug discovery. These compounds offer a versatile platform for substitution, enabling the exploration of chemical space around potential drug candidates (Durcik et al., 2020). Such versatility is crucial for the development of novel therapeutics with optimized pharmacological profiles.

Mechanism of Action

Target of Action

N-(6-(methylthio)benzo[d]thiazol-2-yl)isobutyramide, also known as 2-methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]propanamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They are known to target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function. This interaction disrupts the normal cell wall biosynthesis of Mycobacterium tuberculosis, leading to the bacterium’s death

Biochemical Pathways

The inhibition of DprE1 disrupts the arabinan biosynthesis pathway, a critical component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to the death of the bacterium .

Pharmacokinetics

Thiazoles, a core structure in this compound, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth due to the disruption of its cell wall biosynthesis . This leads to the bacterium’s death, contributing to the compound’s anti-tubercular activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as proteins or lipids, could potentially interact with the compound, affecting its stability and efficacy .

Future Directions

Further studies could focus on the in vitro and in vivo activity of these compounds, as well as their potential applications in treating inflammation and other conditions .

Properties

IUPAC Name

2-methyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS2/c1-7(2)11(15)14-12-13-9-5-4-8(16-3)6-10(9)17-12/h4-7H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWLHFDLGWIETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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